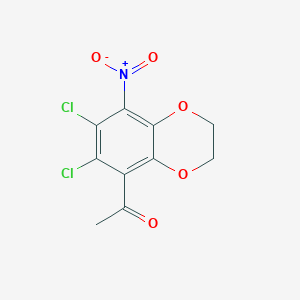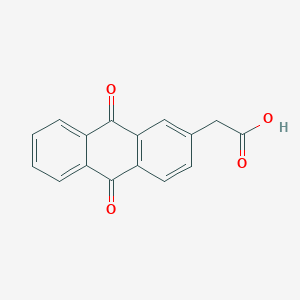
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid is an organic compound with a complex structure It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid typically involves the oxidation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate anthraquinone derivatives, which are then further oxidized to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Applications De Recherche Scientifique
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: A structurally related compound with similar oxidation states.
9,10-Anthracenedione: Another derivative of anthracene with comparable chemical properties.
2-Anthracenecarboxylic acid: Shares the anthracene core but differs in functional groups.
Uniqueness
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid is unique due to its specific combination of functional groups and the resulting chemical reactivity. This makes it a valuable compound for various applications that require precise chemical modifications and interactions.
Propriétés
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-14(18)8-9-5-6-12-13(7-9)16(20)11-4-2-1-3-10(11)15(12)19/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIDTWIMIZBRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377330 |
Source


|
| Record name | (9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76161-80-3 |
Source


|
| Record name | (9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
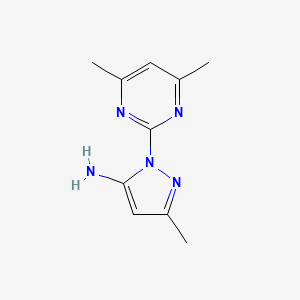
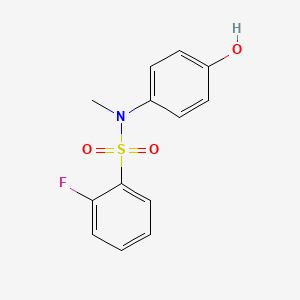
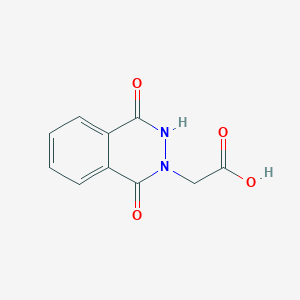
![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)
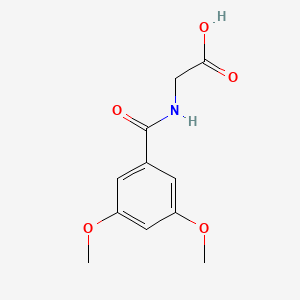
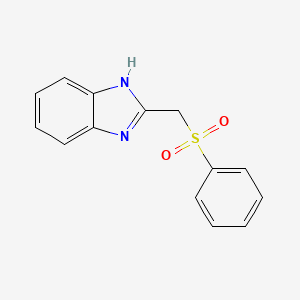
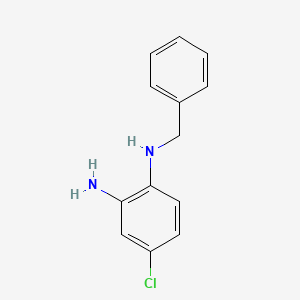
![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)
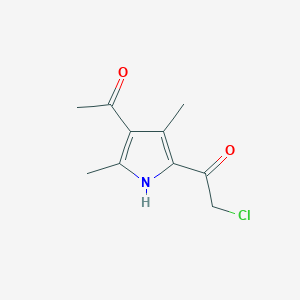
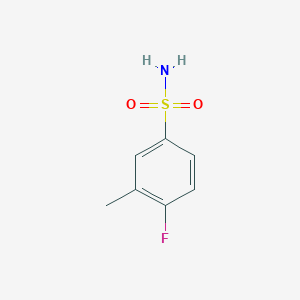
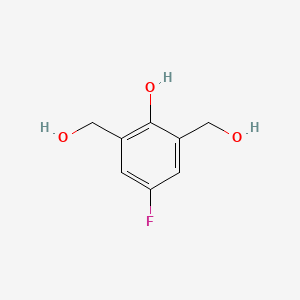
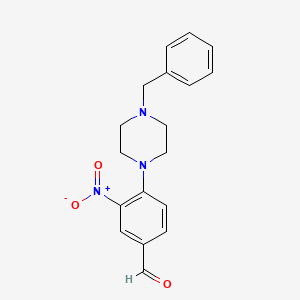
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)
